[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride
Overview
Description
“[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1193388-22-5 . It has a molecular weight of 291.62 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(4-bromophenyl)-3-pyrrolidinyl]methanamine hydrochloride . The InChI code is 1S/C11H15BrN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.62 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Schiff Base Chemistry and Anticonvulsant Activity
A series of novel Schiff bases of 3-aminomethyl pyridine, through condensation with aryl aldehydes/ketones, display anticonvulsant properties, highlighting the therapeutic potential of such compounds. The chemical structures and activity of these compounds, including N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine and others, demonstrate the significance of structural modifications for enhancing biological activity (Pandey & Srivastava, 2011).
Medicinal Chemistry and Drug Design
Derivatives of "[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride" are significant in medicinal chemistry, particularly in the design of anticonvulsant and anticancer agents. The development and characterization of compounds like N-(diphenyl-methylene) (pyridin-3-yl) methanamine and their activity profiles showcase the compound's utility in drug design and potential therapeutic applications (Pandey & Srivastava, 2011).
Diagnostic and Therapeutic Agents
The reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines are explored for their selective detection of Hg2+ and Ni2+ ions, indicating the potential of these compounds in diagnostic applications. Additionally, their structural characterization suggests possible therapeutic applications (Aggrwal et al., 2021).
Anticancer Research
Compounds derived from "this compound," such as Schiff base ligands and their palladium and platinum complexes, show significant anticancer activity. Their interaction with DNA and cellular components, as well as their selective cytotoxicity towards cancer cells, highlight their potential in anticancer research and therapy (Mbugua et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to handle the compound with appropriate safety measures.
Future Directions
Properties
IUPAC Name |
[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHPELQKLOGZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.